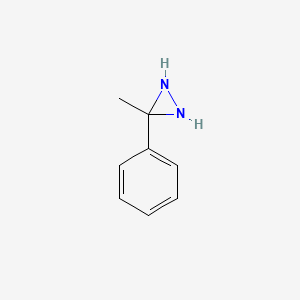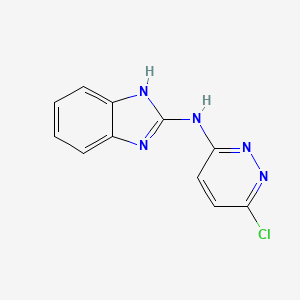
N-(6-Chloropyridazin-3-yl)-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Chloropyridazin-3-yl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of heterocyclic compounds It features a benzimidazole core substituted with a 6-chloropyridazinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloropyridazin-3-yl)-1H-benzimidazol-2-amine typically involves the reaction of 6-chloropyridazine with 2-aminobenzimidazole under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is heated to a temperature of around 100-120°C for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(6-Chloropyridazin-3-yl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., methylamine) and bases such as sodium hydride (NaH).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole core.
科学的研究の応用
Chemistry
In chemistry, N-(6-Chloropyridazin-3-yl)-1H-benzimidazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against certain bacterial strains, making it a candidate for the development of new antibiotics. Additionally, its interaction with DNA and proteins is of interest for cancer research and treatment.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including electronics and nanotechnology.
作用機序
The mechanism of action of N-(6-Chloropyridazin-3-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial survival, such as dihydropteroate synthase. In cancer research, it binds to DNA and disrupts the replication process, leading to cell death.
類似化合物との比較
Similar Compounds
Sulfachloropyridazine: A sulfonamide antibiotic with a similar pyridazine core.
3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-yl](phenyl)methanone: A compound with a similar pyridazine structure used in medicinal chemistry.
Uniqueness
N-(6-Chloropyridazin-3-yl)-1H-benzimidazol-2-amine is unique due to its combination of a benzimidazole core and a chloropyridazine group. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
88002-38-4 |
|---|---|
分子式 |
C11H8ClN5 |
分子量 |
245.67 g/mol |
IUPAC名 |
N-(6-chloropyridazin-3-yl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C11H8ClN5/c12-9-5-6-10(17-16-9)15-11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H2,13,14,15,17) |
InChIキー |
PYUXBVXUYJSFLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=NN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


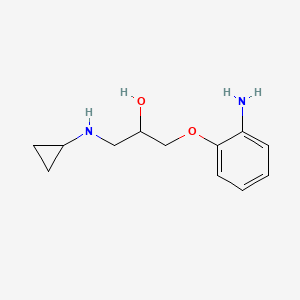
![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)
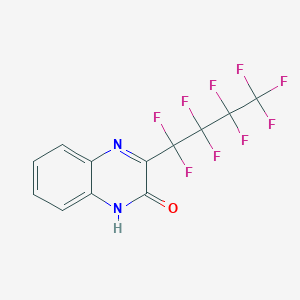
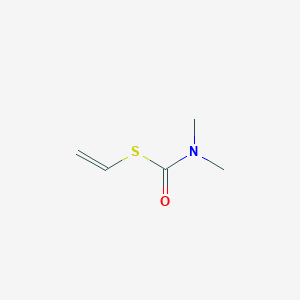
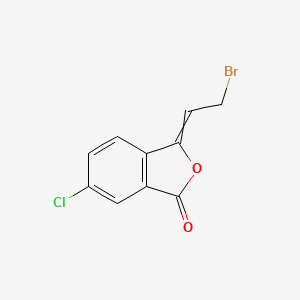
![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
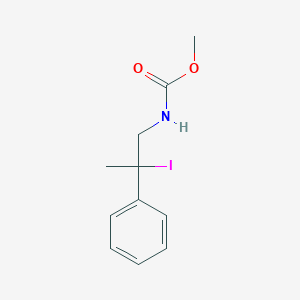
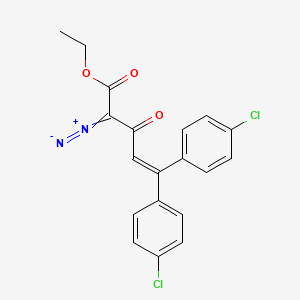
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
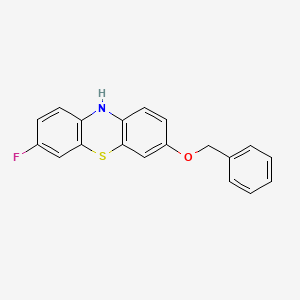
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
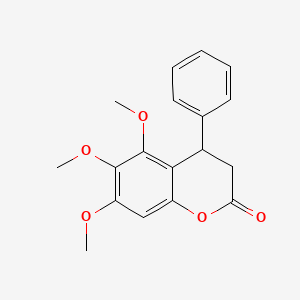
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)
